4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester 4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469399
InChI: InChI=1S/C15H29N3O3/c1-11(2)12(16)13(19)17-7-6-8-18(10-9-17)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t12-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCN(CC1)C(=O)OC(C)(C)C)N
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13469399

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C15H29N3O3/c1-11(2)12(16)13(19)17-7-6-8-18(10-9-17)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t12-/m0/s1
Standard InChI Key BNBBHFZRXZGYSE-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCN(CC1)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCCN(CC1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCN(CC1)C(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Nomenclature

The compound is a diazepane derivative characterized by a seven-membered ring containing two nitrogen atoms (1,4-diazepane). Key structural features include:

  • A tert-butyl ester group at the 1-position of the diazepane ring, which serves as a protective group for the carboxylic acid functionality .

  • An (S)-2-amino-3-methylbutyryl moiety attached to the 4-position of the diazepane core, introducing chirality and a branched alkyl chain .

Molecular Formula and Weight

  • Molecular Formula: C15H29N3O3\text{C}_{15}\text{H}_{29}\text{N}_{3}\text{O}_{3}

  • Molecular Weight: 299.41 g/mol .

Stereochemical Considerations

The (S) configuration at the α-carbon of the 2-amino-3-methylbutyryl group is critical for its biological interactions, as stereochemistry often influences receptor binding and metabolic stability .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step processes leveraging Boc (tert-butoxycarbonyl) protection and acylation reactions:

  • Boc Protection of Diazepane:

    • The diazepane ring is protected using di-tert-butyl dicarbonate to form tert-butyl 1,4-diazepane-1-carboxylate .

    • Example reaction:

      Diazepane+(Boc)2OBasetert-butyl 1,4-diazepane-1-carboxylate\text{Diazepane} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-butyl 1,4-diazepane-1-carboxylate}
  • Acylation with (S)-2-Amino-3-methylbutyric Acid:

    • The Boc-protected diazepane undergoes acylation using activated derivatives (e.g., acyl chlorides) of (S)-2-amino-3-methylbutyric acid .

    • Reagents such as carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) facilitate coupling under anhydrous conditions .

  • Deprotection and Purification:

    • Acidic cleavage (e.g., HCl/dioxane) removes the Boc group, yielding the final product .

    • Purification via column chromatography or recrystallization ensures high enantiomeric purity .

Industrial Availability

Specialty suppliers like VulcanChem and Amber MolTech LLC offer the compound for research purposes, highlighting its role as a building block in drug discovery .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilitySoluble in DCM, THF; sparingly in H₂O
Melting PointNot explicitly reported-
LogPEstimated ~1.5 (moderate lipophilicity)
Hazard StatementsH315, H319, H335 (skin/eye irritation)

Applications in Research

Use as a Synthetic Intermediate

The compound’s Boc-protected amine and ester groups make it a versatile intermediate for:

  • Peptidomimetic drug design.

  • Library synthesis in high-throughput screening .

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